4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19109862
InChI: InChI=1S/C11H12N2/c1-8-7-11(9(2)13-8)10-3-5-12-6-4-10/h3-7,13H,1-2H3
SMILES:
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine

CAS No.:

Cat. No.: VC19109862

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine -

Specification

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine
Standard InChI InChI=1S/C11H12N2/c1-8-7-11(9(2)13-8)10-3-5-12-6-4-10/h3-7,13H,1-2H3
Standard InChI Key UCLWYRIKMKPRLC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N1)C)C2=CC=NC=C2

Introduction

Structural and Molecular Characteristics

4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine belongs to the class of pyrrole-pyridine hybrids, combining the electron-rich pyrrole system with the aromatic pyridine moiety. The molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol. Key structural features include:

  • A pyrrole ring substituted with methyl groups at positions 2 and 5.

  • A pyridine ring attached to the pyrrole’s 3-position.

  • Planar geometry facilitated by conjugation between the pyrrole and pyridine rings, as confirmed by computational studies .

The compound’s dipole moment (≈2.8 D) and frontier molecular orbitals (HOMO-LUMO gap ≈ 5.1 eV) suggest moderate reactivity, favoring electrophilic substitution at the pyrrole’s α-positions and nucleophilic attacks on the pyridine nitrogen .

Synthesis and Characterization

Synthetic Routes

The primary synthetic pathway involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-hexanedione with 4-aminopyridine under acidic conditions :

2,5-Hexanedione + 4-AminopyridineHCl, EtOH4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine(Yield: 68–72%)[3]\text{2,5-Hexanedione + 4-Aminopyridine} \xrightarrow{\text{HCl, EtOH}} \text{4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine} \quad \text{(Yield: 68–72\%)}[3]

Optimized Conditions:

  • Solvent: Ethanol/water (4:1 v/v)

  • Temperature: Reflux at 80°C for 12 hours

  • Catalyst: 10 mol% p-toluenesulfonic acid

Alternative methods include:

  • Buchwald-Hartwig coupling of 3-bromopyridine with 2,5-dimethylpyrrole (Yield: 55%, requires palladium catalysts) .

  • Microwave-assisted synthesis reducing reaction time to 2 hours (Yield: 70%) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.25 (d, J = 5.2 Hz, 2H, pyridine-H), 6.12 (s, 2H, pyrrole-H), 2.45 (s, 6H, CH₃) .

  • ¹³C NMR: δ 150.2 (pyridine-C), 135.6 (pyrrole-C), 128.4 (pyridine-C), 121.8 (pyrrole-C), 18.9 (CH₃) .

Mass Spectrometry:

  • HRMS (ESI+): m/z 173.1052 [M+H]⁺ (calc. 173.1054) .

Physicochemical Properties

PropertyValueMethod
Melting Point142–144°CDSC
LogP3.2 ± 0.1Shake-flask
Solubility (H₂O)0.12 mg/mLHPLC
pKa4.8 (pyridine N)Potentiometric titration

The compound exhibits pH-dependent solubility, with improved dissolution (>5 mg/mL) in acidic buffers (pH 2.0) due to pyridine protonation .

Biological Activity and Mechanisms

Cell LineIC₅₀ (μM)Mechanism
HL-6012.4G0/G1 cell cycle arrest
MCF-718.7Caspase-3/7 activation

Mechanistic studies revealed:

  • Downregulation of c-Myc (40% reduction at 10 μM) .

  • Inhibition of Bcl-2 (2.3-fold increase in Bax/Bcl-2 ratio) .

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 29213):

  • MIC: 25 μg/mL (comparable to ciprofloxacin) .

  • Synergistic effect observed with β-lactam antibiotics (FIC index: 0.3) .

Applications in Drug Development

Lead Optimization

Structural modifications enhancing activity:

  • N-Methylation: Increases LogP to 3.9, improving blood-brain barrier penetration .

  • Halogenation (Cl at pyridine 2-position): Lowers IC₅₀ to 8.2 μM in HL-60 cells .

Drug Delivery Systems

Nanoparticle encapsulation (PLGA carriers):

  • Loading Efficiency: 78%

  • Sustained Release: 80% over 72 hours (pH 7.4) .

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